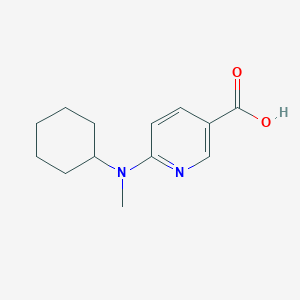

![molecular formula C11H8BrNO3S B1460801 1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1041508-35-3](/img/structure/B1460801.png)

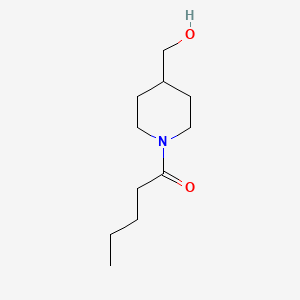

1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Molecular Structure Analysis

The molecular weight of “1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is 314.16 g/mol. The InChI code for a similar compound, N-[(5-bromo-2-thienyl)methyl]-N-methylamine, is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 .

Scientific Research Applications

Antimicrobial Activity

The compound 1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been explored for their antimicrobial properties. Research has shown that certain derivatives synthesized from 5-bromothiophene possess good antibacterial and antifungal activity, which indicates their potential as therapeutic agents against microbial infections. This interest in bromothiophene-based compounds stems from their efficiency in producing pure products through easy workup without the need for complex separation techniques, highlighting their potential in drug development (Sharma et al., 2022).

Photochemical Synthesis

The photochemical behavior of halogenated thiophenes, closely related to the structure of interest, has been studied for the synthesis of various arylthiophene derivatives. These studies are crucial for understanding the reactivity and potential applications of such compounds in organic synthesis and material science. The research into the photochemical arylation of 5-halogenothiophenes has provided valuable insights into the synthesis of complex organic structures through photochemical processes, presenting a pathway to novel organic compounds with potential applications in various fields (D’Auria et al., 1989).

Heterocyclic Syntheses

The compound's framework is conducive to the creation of heterocyclic structures, pivotal in pharmaceutical chemistry. Research into the synthesis of thienopyridinones and thienopyranones from bromothiophen-carboxylic acids demonstrates the compound's versatility in generating diverse heterocyclic systems. These syntheses offer routes to new molecules with potential for drug discovery and development, showcasing the chemical utility of bromothiophene derivatives in constructing complex molecular architectures (Ames & Ribeiro, 1975).

Anticancer Activity

The exploration of bromothiophene derivatives for anticancer activity is a significant area of research. Studies on specific Schiff base compounds derived from 5-bromothiophene have shown promising cytotoxic activity against cancer cell lines. This research underscores the potential of bromothiophene derivatives in developing new anticancer agents, highlighting the importance of structural modifications to enhance therapeutic efficacy (S. M et al., 2022).

Synthesis and Application in Dyes

The synthesis and application of disperse dyes derived from thiophene, including those related to the compound , have been investigated for their use in coloring textiles. The development of these dyes and their metal complexes for polyester and nylon fabrics demonstrates the compound's applicability beyond pharmaceuticals into materials science. The research highlights the versatility of bromothiophene derivatives in synthesizing dyes with excellent fastness properties, showcasing their potential in industrial applications (Abolude et al., 2021).

Safety and Hazards

For a similar compound, N-[(5-bromo-2-thienyl)methyl]-N-methylamine, the safety information includes the following hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3S/c12-9-3-2-8(17-9)6-13-5-7(11(15)16)1-4-10(13)14/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOBSXQODSEHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(=O)O)CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1460720.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline](/img/structure/B1460721.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)

![8-Fluorooxazolo[4,5-c]quinoline](/img/structure/B1460727.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B1460730.png)

![Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate](/img/structure/B1460738.png)

![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1460739.png)